Cas no 1487844-71-2 (Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate)
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate Chemical and Physical Properties
Names and Identifiers
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- AKOS014351202
- 1487844-71-2
- ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
- EN300-7440214
- Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
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- Inchi: 1S/C14H13BrO3S/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3
- InChI Key: CEZUYJGLPSTJOK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(COC2C=CC(C(=O)OCC)=CC=2)S1
Computed Properties
- Exact Mass: 339.97688g/mol
- Monoisotopic Mass: 339.97688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 63.8Ų
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7440214-0.05g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 0.05g |
$162.0 | 2025-03-11 | |
| Enamine | EN300-7440214-0.1g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 0.1g |
$241.0 | 2025-03-11 | |
| Enamine | EN300-7440214-0.25g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 0.25g |
$347.0 | 2025-03-11 | |
| Enamine | EN300-7440214-0.5g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 0.5g |
$546.0 | 2025-03-11 | |
| Enamine | EN300-7440214-1.0g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-7440214-2.5g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
| Enamine | EN300-7440214-5.0g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
| Enamine | EN300-7440214-10.0g |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
| Aaron | AR028ST3-50mg |
ethyl4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95% | 50mg |
$248.00 | 2025-02-16 | |
| Aaron | AR028ST3-500mg |
ethyl4-[(5-bromothiophen-2-yl)methoxy]benzoate |
1487844-71-2 | 95% | 500mg |
$776.00 | 2025-02-16 |
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate (CAS No. 1487844-71-2): A Comprehensive Overview
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate (CAS No. 1487844-71-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, holds potential applications in various areas, including pharmaceutical development and advanced material synthesis.
The molecular structure of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate consists of a benzoate ester moiety, a brominated thiophene ring, and an ethyl group. The presence of the bromine atom and the thiophene ring imparts specific chemical properties that make this compound particularly interesting for research and development. The bromine atom can serve as a versatile handle for further chemical modifications, while the thiophene ring contributes to the compound's electronic and optical properties.
In recent years, Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. One notable application is in the development of novel pharmaceuticals, where the compound can be used as a building block to create more complex structures with therapeutic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent anti-inflammatory agents. The researchers found that derivatives of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate exhibited significant anti-inflammatory activity in both in vitro and in vivo models.
Beyond its pharmaceutical applications, Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate has also shown promise in materials science. The compound's unique electronic properties make it a valuable candidate for the development of organic semiconductors and other advanced materials. A recent study in the Journal of Materials Chemistry C demonstrated that derivatives of this compound exhibited excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
The synthesis of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate typically involves a multi-step process that includes the formation of the thiophene ring, introduction of the bromine atom, and subsequent esterification to form the final product. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, a one-pot synthesis method using microwave-assisted reactions has been shown to be highly efficient and environmentally friendly, reducing both reaction time and waste generation.
The physical and chemical properties of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate have been well-characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the molecular structure and behavior of the compound under different conditions. For instance, NMR studies have revealed specific interactions between the functional groups within the molecule, while X-ray crystallography has provided a clear picture of the compound's three-dimensional structure.
In terms of safety and handling, it is important to note that while Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to ensure safe handling.
In conclusion, Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate (CAS No. 1487844-71-2) is a multifaceted organic compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique molecular structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific fields.
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